[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine
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Overview
Description
“[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine” is a chemical compound with the empirical formula C10H15ClN2 . It has a molecular weight of 198.69 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound is ClC1=C(C=CC=C1)C(CN)N(C)C
. This indicates that the compound contains a 2-chlorophenyl group attached to an ethyl group, which is further connected to a dimethylamine group .
Physical And Chemical Properties Analysis
“[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine” is a liquid at room temperature .
Scientific Research Applications
Urotensin-II Receptor Agonist
A study by Croston et al. (2002) identified a compound closely related to [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine as a nonpeptidic agonist of the urotensin-II receptor. This compound, AC-7954, demonstrated selective activity at the human UII receptor, suggesting potential use as a pharmacological research tool and a possible drug lead (Croston et al., 2002).
Synthesis of Fused 3-Aminopyranones and Pyrimidinones
In a study by Soršak et al. (1998), a compound structurally similar to [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine was used in the synthesis of fused substituted 3-aminopyranones and pyrimidinones. This indicates its utility in the synthesis of complex organic molecules (Soršak et al., 1998).
Protecting Group in Peptide Chemistry
Chantreux et al. (1984) explored the use of a group structurally related to [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine as a protecting group for carboxyl in peptide synthesis. This study highlights the compound's potential application in the field of peptide chemistry (Chantreux et al., 1984).
Amino Protecting Group in Polymer Synthesis
Gormanns and Ritter (1994) synthesized a monomer closely related to [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine, indicating its application in the synthesis of polymeric amino protecting groups. This suggests its relevance in the field of macromolecular chemistry (Gormanns & Ritter, 1994).
Fluorescent Probes in Aqueous Solutions
A 2014 study by Guo et al. utilized a polythiophene-based conjugated polymer, structurally related to [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine, as a fluorescent probe for metal ions and amino acids in aqueous solutions. This demonstrates its potential application in the development of sensitive and selective sensors (Guo et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJCCQYPULQIKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390159 |
Source
|
Record name | [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine | |
CAS RN |
791601-04-2 |
Source
|
Record name | [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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